molecular formula C13H10BrNO2S B2383560 N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine CAS No. 900015-33-0

N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine

Cat. No. B2383560
CAS RN: 900015-33-0
M. Wt: 324.19
InChI Key: MHMUNXHEHOQUCD-PJQLUOCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine, also known as BMTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMTA is a member of the amine family, and it has a molecular formula of C18H14BrNO2S.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription. N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine has also been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that regulate the activity of various signaling pathways in cells.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine has been shown to have various biochemical and physiological effects depending on the concentration and duration of exposure. At low concentrations, N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. At higher concentrations, N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine has been shown to cause DNA damage and cell death in both cancer and normal cells. N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine has also been shown to inhibit the replication of various viruses and bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine in lab experiments is its relatively simple synthesis method. N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine can be synthesized using readily available starting materials and a simple one-pot reaction. Another advantage of N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine is its broad range of potential applications in various fields. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine. One direction is to further investigate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine, particularly its interactions with various enzymes and proteins. Another direction is to develop more efficient synthesis methods for N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine that can improve its yield and purity. Additionally, further studies are needed to explore the potential applications of N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine in various fields such as drug delivery, catalysis, and sensing.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine can be synthesized using a simple one-pot reaction between 3,4-methylenedioxybenzaldehyde and 4-bromo-3-thiophenemethylamine. The reaction is carried out in the presence of acetic acid and ethanol as solvents. The yield of N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine can be improved by using a higher concentration of reactants and a longer reaction time.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine has shown promising results as an anticancer agent, an antiviral agent, and an antibacterial agent. In material science, N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine has been used as a building block for the synthesis of novel materials with interesting properties. In environmental science, N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine has been studied as a potential tool for the removal of heavy metal ions from contaminated water.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-bromothiophen-3-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2S/c14-11-7-18-6-10(11)5-15-4-9-1-2-12-13(3-9)17-8-16-12/h1-3,5-7H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMUNXHEHOQUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=CC3=CSC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine

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